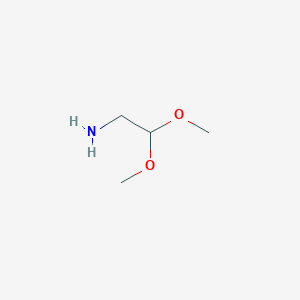

Aminoacetaldehyde dimethyl acetal

説明

特性

IUPAC Name |

2,2-dimethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-6-4(3-5)7-2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWWDTYDYOFRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066803 | |

| Record name | Ethanamine, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22483-09-6 | |

| Record name | Aminoacetaldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22483-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetaldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022483096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxyethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOACETALDEHYDE DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF4JYB7VV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminoacetaldehyde Dimethyl Acetal: Core Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetaldehyde dimethyl acetal (B89532), also known as 2,2-dimethoxyethanamine, is a versatile bifunctional organic compound featuring both a primary amine and a dimethyl acetal group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its acetal moiety serves as a protected aldehyde, which can be deprotected under acidic conditions, while the amine group provides a site for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of aminoacetaldehyde dimethyl acetal.

Core Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C4H11NO2 | [2] |

| Molecular Weight | 105.14 g/mol | [2] |

| Melting Point | -78 °C | [3] |

| Boiling Point | 135-139 °C at 95 mmHg | [3] |

| Density | 0.965 g/mL at 25 °C | [3] |

| Refractive Index (nD20) | 1.417 | [3] |

| Flash Point | 44 °C (111.2 °F) - closed cup | |

| pKa (predicted) | 6.95 ± 0.10 | [3] |

| Water Solubility | Miscible | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol.[4] | [4] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available | [5] |

| ¹³C NMR | Spectra available | [6] |

| Mass Spectrometry | Spectra available | [5] |

| Infrared (IR) Spectroscopy | Spectra available | [5] |

Reactivity and Stability

This compound's reactivity is characterized by its two functional groups. The primary amine can undergo typical reactions such as acylation, alkylation, and Schiff base formation. The dimethyl acetal is stable under basic and neutral conditions but can be hydrolyzed to the corresponding aldehyde in the presence of acid.

For optimal stability, the compound should be stored in a cool, dark place under an inert atmosphere, typically between 2-8°C.[4] It is sensitive to moisture and should be handled accordingly.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of chloroacetaldehyde (B151913) dimethyl acetal with ammonia (B1221849). Alternative methods, such as the hydrogenation of dialkoxyacetonitriles, have also been developed for industrial-scale production.

Synthesis from Chloroacetaldehyde Dimethyl Acetal and Ammonia

This method involves the nucleophilic substitution of the chlorine atom in chloroacetaldehyde dimethyl acetal by ammonia.

Reaction:

ClCH₂(OCH₃)₂ + NH₃ → NH₂CH₂(OCH₃)₂ + HCl

Detailed Protocol:

A detailed protocol is described in Chinese patent CN103739506A. The general steps are as follows:

-

Reaction Setup: Chloroacetaldehyde dimethyl acetal and an aqueous solution of ammonia (10-40% concentration) are charged into a reaction vessel.[7]

-

Heating: The reaction mixture is heated to 100-150 °C under stirring.[7]

-

Ammonia Recovery: After the reaction is complete, excess ammonia is recovered by distillation.[7]

-

Basification: A solution of sodium hydroxide (B78521) (20-50% concentration) is added to the reaction mixture to adjust the pH to 12-14, neutralizing the formed HCl and liberating the free amine.[7]

-

Purification: The crude product is purified by rectification (fractional distillation) to yield the final product.[7] A patent (CN105906514A) describes a similar process involving liquid ammonia in methanol, followed by distillation and rectification under reduced pressure.[8]

Synthesis by Hydrogenation of Dialkoxyacetonitrile

This industrial method offers an alternative route that avoids the use of chloro-derivatives.

Reaction:

(CH₃O)₂CHCN + 2H₂ → (CH₃O)₂CHCH₂NH₂

Detailed Protocol:

As outlined in US Patent 4,137,268, this process involves the catalytic hydrogenation of dimethoxyacetonitrile.

-

Reaction Setup: Dimethoxyacetonitrile, liquid ammonia, and a hydrogenation catalyst (e.g., Raney nickel) are placed in a high-pressure autoclave.[9]

-

Hydrogenation: The autoclave is pressurized with hydrogen (e.g., up to 150 atm) and heated (e.g., to 131 °C).[9]

-

Work-up: After the reaction, the catalyst is removed by filtration.[9]

-

Purification: The solvent (ammonia and any co-solvent like methanol) is evaporated, and the resulting crude product is purified by distillation to yield this compound.[9]

Visualized Workflows

Synthesis from Chloroacetaldehyde Dimethyl Acetal Workflow

Caption: Workflow for the synthesis of this compound from chloroacetaldehyde dimethyl acetal.

Hydrogenation Synthesis Workflow

Caption: Workflow for the synthesis of this compound via hydrogenation of dimethoxyacetonitrile.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals.[4] Its utility stems from its ability to introduce a protected aminoacetaldehyde moiety, which can then be elaborated into more complex structures. Notable applications include:

-

Synthesis of Ivabradine Hydrochloride: This compound is a crucial starting material for the synthesis of ivabradine, a medication used for the symptomatic treatment of stable angina pectoris.

-

Preparation of Praziquantel: It is used in the manufacturing process of praziquantel, an anthelmintic drug effective against flatworms.[4]

-

Proline Analogs: The compound serves as a precursor for the synthesis of various proline analogs, which are important in peptide chemistry and drug design.[4]

-

Heterocyclic Chemistry: The dual functionality of this compound makes it a valuable synthon for the construction of various nitrogen-containing heterocyclic systems.[10]

-

Biochemical Research: It has been utilized in the development of fluorescent substrates for enzymes such as aldehyde dehydrogenase.

Safety and Handling

This compound is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a readily accessible and versatile reagent for the construction of complex molecules. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in research and development, particularly in the pursuit of novel therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 22483-09-6 [m.chemicalbook.com]

- 4. baoranchemical.com [baoranchemical.com]

- 5. This compound(22483-09-6) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. CN103739506A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. CN105906514A - Preparation method of amino this compound - Google Patents [patents.google.com]

- 9. US4137268A - Method of preparing aminoacetaldehyde acetals by the hydrogenation of dialkoxyacetonitrile - Google Patents [patents.google.com]

- 10. Amino Acetaldehyde Dimethyl Acetal Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]

- 11. This compound | C4H11NO2 | CID 89728 - PubChem [pubchem.ncbi.nlm.nih.gov]

Aminoacetaldehyde dimethyl acetal molecular weight and density

An In-depth Technical Guide to Aminoacetaldehyde Dimethyl Acetal (B89532): Physicochemical Properties and Synthetic Applications

This guide provides essential physicochemical data, experimental protocols, and key synthetic applications for aminoacetaldehyde dimethyl acetal, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound, also known as 2,2-dimethoxyethylamine, is a versatile organic compound used in various chemical syntheses. Its fundamental physical properties are summarized below.

| Property | Value | Units | Notes |

| Molecular Weight | 105.14[1][2][3] | g/mol | - |

| Density | 0.965[3][4] | g/mL | at 25 °C |

| Chemical Formula | C4H11NO2[1][2][5] | - | - |

| CAS Number | 22483-09-6[2][3][5] | - | - |

| Boiling Point | 135-139[3] | °C | at 95 mmHg |

| Refractive Index | 1.417[3] | - | at 20 °C |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols represent standard laboratory procedures.

Protocol 1: Determination of Molecular Weight via the Dumas Method

This method is suitable for volatile liquids like this compound and relies on the ideal gas law.[5][6][7]

Objective: To determine the molecular weight of a volatile liquid by measuring the mass of its vapor of a known volume, temperature, and pressure.

Apparatus:

-

A flask with a capillary cap (Dumas bulb)

-

Analytical balance

-

Large beaker (e.g., 1000 mL)

-

Hot plate or Bunsen burner

-

Thermometer

-

Barometer

-

Boiling chips

Procedure:

-

Preparation: Clean and thoroughly dry the Dumas bulb and its cap. Weigh the empty, sealed bulb on an analytical balance and record its mass.

-

Sample Introduction: Introduce approximately 5 mL of this compound into the bulb.

-

Vaporization: Place the bulb in a beaker of water with boiling chips, ensuring the water level is high enough to submerge most of the bulb. Heat the water to a gentle boil. The liquid in the bulb will vaporize and expel the air from within, with excess vapor escaping through the capillary tip.

-

Equilibration: Continue heating until all the liquid in the bulb has turned to vapor. Maintain the bulb in the boiling water for an additional minute to ensure the vapor inside has reached thermal equilibrium with the boiling water. Record the temperature of the boiling water, which is taken as the temperature of the gas inside the bulb.

-

Condensation: Remove the bulb from the water bath and allow it to cool to room temperature. The vapor inside will condense back into a liquid, and air will be drawn back into the bulb. Carefully dry the exterior of the bulb.

-

Mass Measurement: Weigh the cooled bulb, cap, and the condensed liquid. Record this mass.

-

Volume Measurement: To determine the volume of the bulb, fill it completely with water and weigh it. Subtract the mass of the empty bulb to find the mass of the water. Calculate the volume using the known density of water at the measured temperature.

-

Pressure Measurement: Record the atmospheric pressure from a laboratory barometer.

Calculation: The molecular weight (M) is calculated using the ideal gas law equation: M = (mRT) / (PV) Where:

-

m = mass of the vapor (mass of bulb + condensed liquid - mass of empty bulb)

-

R = ideal gas constant (e.g., 0.0821 L·atm/mol·K)

-

T = temperature of the vapor in Kelvin

-

P = atmospheric pressure in atm

-

V = volume of the bulb in Liters

Protocol 2: Determination of Density using a Pycnometer

This method provides a precise measurement of the density of a liquid.

Objective: To accurately determine the density of this compound by measuring the mass of a known volume using a pycnometer (density bottle).

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Preparation: Clean and dry the pycnometer and its stopper thoroughly. Weigh the empty pycnometer and record its mass (m1).

-

Calibration with Water: Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. Remove the pycnometer, carefully dry the outside, and weigh it. Record this mass (m2).

-

Measurement with Sample: Empty and dry the pycnometer completely. Fill it with this compound, stopper it, and equilibrate it in the constant temperature water bath as before. Dry the exterior and weigh it. Record this mass (m3).

Calculation:

-

Mass of water: m_water = m2 - m1

-

Volume of pycnometer: V = m_water / ρ_water (where ρ_water is the known density of water at the specific temperature).

-

Mass of sample liquid: m_liquid = m3 - m1

-

Density of sample liquid (ρ_liquid): ρ_liquid = m_liquid / V

Synthetic Pathways and Logical Workflows

This compound serves as a crucial building block in the synthesis of various pharmaceuticals and advanced materials.

Synthesis of Praziquantel (B144689)

Praziquantel is an anthelmintic drug. One synthetic route involves the reaction of 2-chloro-N-phenethylacetamide with this compound, followed by cyclization and acylation.[8][9]

Synthesis of Chitosan-Dendrimer Hybrids

This compound can be used to prepare dendrimer acetals, which then react with chitosan (B1678972) via reductive N-alkylation to form biodegradable hybrids for applications like drug delivery.[2][10][11]

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. Synthesis of a chitosan-dendrimer hybrid and its biodegradation. | Sigma-Aldrich [sigmaaldrich.com]

- 3. homesciencetools.com [homesciencetools.com]

- 4. m.youtube.com [m.youtube.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. howengineeringworks.com [howengineeringworks.com]

- 7. youtube.com [youtube.com]

- 8. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Chitosan-dendrimer Hybrids | Chemical Bull Pvt Ltd [chemicalbull.com]

An In-depth Technical Guide to the Synthesis of Aminoacetaldehyde Dimethyl Acetal from Chloroacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aminoacetaldehyde dimethyl acetal (B89532), a critical intermediate in the production of various pharmaceuticals, from chloroacetaldehyde (B151913) dimethyl acetal.[1][2] This document details the prevalent synthetic methodologies, presents quantitative data from various reaction conditions, and offers detailed experimental protocols.

Introduction

Aminoacetaldehyde dimethyl acetal, also known as 2,2-dimethoxyethylamine, is a key building block in the synthesis of numerous active pharmaceutical ingredients, including ivabradine (B130884) hydrochloride and praziquantel.[1] Its synthesis from chloroacetaldehyde dimethyl acetal is a crucial industrial process. The primary method for this transformation is the direct amination of chloroacetaldehyde dimethyl acetal using ammonia (B1221849). This approach is often favored for its simplicity and the use of readily available and inexpensive reagents.[3]

Synthetic Methodologies

The most common and industrially scalable method for the synthesis of this compound from its chloro-precursor is direct nucleophilic substitution with ammonia. Alternative methods, such as the Gabriel synthesis, offer a different pathway but are often more complex and costly for this specific transformation.[2][4]

Direct Amination with Ammonia

This method involves the reaction of chloroacetaldehyde dimethyl acetal with an aqueous solution of ammonia, typically under elevated temperature and pressure in an autoclave. The reaction proceeds via a nucleophilic substitution where the amino group (-NH2) from ammonia displaces the chlorine atom.

A general chemical equation for this reaction is:

ClCH₂(OCH₃)₂ + NH₃ → H₂NCH₂(OCH₃)₂ + HCl

The hydrochloric acid produced is neutralized by the excess ammonia present in the reaction mixture, forming ammonium (B1175870) chloride. The process generally involves the following key stages: reaction, ammonia recovery, neutralization, and purification.

Quantitative Data Presentation

The following tables summarize quantitative data from various reported experimental conditions for the direct amination of chloroacetaldehyde dimethyl acetal.

Table 1: Reaction Parameters and Yields

| Reference | Chloroacetaldehyde Dimethyl Acetal (g) | Ammonia Solution Concentration (%) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Example 1[3] | 40 | 40 | 130 - 135 | 3 | 71.1 |

| Example 2[3] | 20 | 10 | 135 - 140 | 5 | 47.4 |

| Example 3[3] | 30 | 30 | 145 - 150 | 5 | 59.2 |

| CN110015964A[5] | 100,000 | (Ammonia in water with CO₂) | 140 | 8 | 94.2 |

Table 2: Reagent and Product Quantities

| Reference | Chloroacetaldehyde Dimethyl Acetal (g) | Ammonia Solution (g) | 50% NaOH (g) | Product (g) |

| Example 1[3] | 40 | 350 (40%) | 40 | 24 |

| Example 2[3] | 20 | 400 (10%) | 20 (30%) | 8.6 |

| Example 3[3] | 30 | 350 (30%) | 30 (40%) | 15 |

| CN110015964A[5] | 100,000 | 1,705,000 | 107,000 (30%) | 80,070 |

Experimental Protocols

The following are detailed experimental protocols derived from published patent literature for the synthesis of this compound.

Protocol 1: General Procedure from Patent CN103739506A[3]

-

Reaction Setup: In a 500 ml autoclave, add 350 g of a 40% aqueous ammonia solution.

-

Addition of Reactant: While stirring, add 40 g of chloroacetaldehyde dimethyl acetal to the autoclave.

-

Reaction: Seal the autoclave and heat the reaction mixture to 130-135°C. Maintain this temperature with stirring for 3 hours.

-

Ammonia Recovery: After the reaction is complete, cool the autoclave and then distill the reaction solution to recover the excess ammonia until no more obvious fraction is distilled. In this example, 175 g of ammonia liquor was recovered.

-

Neutralization: To the residual reaction liquid, add 40 g of a 50% aqueous sodium hydroxide (B78521) solution to adjust the pH to 14.

-

Purification: Perform atmospheric distillation on the resulting solution and collect the colorless transparent liquid, which is the target product, this compound. This procedure yielded 24 g of the product.

Protocol 2: Large-Scale Synthesis with Carbon Dioxide[5]

-

Reactor Charging: In a 3000 L autoclave, introduce an aqueous ammonia solution containing carbon dioxide, with a total weight of 1,705 kg (containing 460 kg of ammonia, 1100 kg of water, and 145 kg of carbon dioxide).

-

Reactant Addition: Introduce 100 kg of chloroacetaldehyde dimethyl acetal into the autoclave using a metering pump.

-

Reaction: Heat the reaction mixture to 140°C and maintain for 8 hours.

-

Work-up: After the reaction, depressurize and cool the reactor. Deaminate the mixture at a normal pressure at 90°C.

-

Neutralization: Cool the mixture to 30°C and add 107 kg of a 30% liquid alkali solution. Stir for a period.

-

Purification: Raise the temperature to 150°C and distill off the crude product. The crude product is then rectified to obtain the final product. This large-scale process yielded 80.07 kg of this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via direct amination.

Caption: Workflow for this compound Synthesis.

Logical Relationship of the Synthesis

This diagram outlines the logical progression and key transformations in the synthesis process.

Caption: Logical Progression of the Synthesis Reaction.

References

- 1. This compound | 22483-09-6 [chemicalbook.com]

- 2. This compound: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

- 3. CN103739506A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Aminoacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoacetaldehyde dimethyl acetal (B89532), also known as 2,2-dimethoxyethanamine, is a crucial building block in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its bifunctional nature, possessing both a primary amine and a protected aldehyde, makes it a versatile intermediate for constructing complex molecular architectures, including various heterocyclic compounds.[3] This technical guide provides a comprehensive overview of the primary synthetic routes to aminoacetaldehyde dimethyl acetal, detailing the underlying reaction mechanisms, experimental protocols, and quantitative data. The information is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound (CAS No: 22483-09-6) is a colorless to light yellow liquid with a molecular formula of C₄H₁₁NO₂. It serves as a key intermediate in the production of several important active pharmaceutical ingredients (APIs), such as ivabradine (B130884) hydrochloride and praziquantel.[1] The presence of a nucleophilic amine and a latent electrophilic carbonyl group (protected as an acetal) allows for sequential and controlled chemical transformations. This guide will explore the most common and industrially relevant synthetic pathways for its preparation.

Synthesis Pathways and Mechanisms

There are three primary industrial routes for the synthesis of this compound. Each pathway offers distinct advantages and disadvantages concerning starting materials, reaction conditions, and overall efficiency.

From Chloroacetaldehyde (B151913) Dimethyl Acetal and Ammonia (B1221849)

This is one of the most direct and widely employed methods for synthesizing this compound. The reaction proceeds via a nucleophilic substitution mechanism.

Mechanism:

The synthesis involves the nucleophilic attack of ammonia on the electrophilic carbon atom of chloroacetaldehyde dimethyl acetal. The reaction is typically carried out under elevated temperature and pressure in an autoclave. The mechanism can be described as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbon atom bearing the chlorine atom, which is a good leaving group. This is a classic SN2 reaction.

-

Formation of the Ammonium (B1175870) Salt: This initial attack results in the formation of an ethylammonium (B1618946) chloride salt intermediate.

-

Deprotonation: In the presence of excess ammonia, which acts as a base, the ammonium salt is deprotonated to yield the final product, this compound, and an ammonium chloride byproduct.

Diagram of the Nucleophilic Substitution Pathway:

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

From Vinyl Acetate (B1210297) via Gabriel Synthesis

This is a more traditional, multi-step approach that is now less favored due to the use of hazardous reagents and more complex procedures.[4] It involves the initial preparation of a haloacetal followed by a Gabriel synthesis.

Mechanism:

-

Halogenation and Acetalization: Vinyl acetate is first treated with a halogen (e.g., bromine) in the presence of an alcohol (e.g., methanol) to form a haloacetal.

-

Gabriel Synthesis: The resulting haloacetal is then reacted with potassium phthalimide (B116566). The phthalimide anion acts as a surrogate for ammonia, undergoing an SN2 reaction with the haloacetal to form an N-alkylated phthalimide intermediate. This step prevents the over-alkylation that can be an issue with direct amination.

-

Hydrazinolysis (Ing-Manske Procedure): The N-alkylated phthalimide is then cleaved, typically by treatment with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine, this compound, and phthalhydrazide (B32825) as a byproduct.[5]

Diagram of the Gabriel Synthesis Pathway:

Caption: Gabriel synthesis pathway for this compound.

By Hydrogenation of Dialkoxyacetonitrile

This method offers a cleaner alternative, avoiding the use of halogenated intermediates. It involves the catalytic reduction of a nitrile group to a primary amine.

Mechanism:

The synthesis starts with a dialkoxyacetonitrile (e.g., dimethoxyacetonitrile), which is subjected to catalytic hydrogenation. The reaction is typically carried out using a metal catalyst, such as nickel or cobalt, under a hydrogen atmosphere and in the presence of ammonia to suppress the formation of secondary and tertiary amines.

-

Adsorption: The nitrile and hydrogen molecules are adsorbed onto the surface of the catalyst.

-

Hydrogenation of the Nitrile: The triple bond of the nitrile group is sequentially hydrogenated, first to an imine intermediate, and then to the primary amine.

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

Diagram of the Catalytic Hydrogenation Pathway:

Caption: Catalytic hydrogenation pathway for this compound synthesis.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound via the reaction of chloroacetaldehyde dimethyl acetal with ammonia, as reported in various patents. Direct comparison of yields should be made with caution due to variations in reaction conditions and scale.

| Starting Material | Reagents & Conditions | Yield (%) | Reference |

| Chloroacetaldehyde dimethyl acetal | 10% aq. NH₃, 135-140 °C, 5 h | 47.4 | [6] |

| Chloroacetaldehyde dimethyl acetal | 30% aq. NH₃, 145-150 °C, 5 h | 59.2 | [6] |

| Chloroacetaldehyde dimethyl acetal | 40% aq. NH₃, 130-135 °C, 3 h | 71.1 | [6] |

| Chloroacetaldehyde dimethyl acetal | 40% aq. NH₃, 130-140 °C, 3 h | 73.3 | [7] |

| Chloroacetaldehyde dimethyl acetal | aq. NH₃ with CO₂, 140 °C, 8 h | 94.2 | [8] |

Experimental Protocols

Synthesis from Chloroacetaldehyde Dimethyl Acetal and Ammonia

This protocol is a generalized procedure based on common patent literature.[6][7]

Materials:

-

Chloroacetaldehyde dimethyl acetal

-

Aqueous ammonia (10-40%)

-

Aqueous sodium hydroxide (B78521) (20-50%)

-

Autoclave

-

Distillation and rectification apparatus

Procedure:

-

Reaction Setup: Chloroacetaldehyde dimethyl acetal and a concentrated aqueous solution of ammonia are charged into a high-pressure autoclave.

-

Reaction: The mixture is stirred and heated to a temperature between 100-150 °C for a period of 3-8 hours.

-

Ammonia Recovery: After the reaction is complete, the autoclave is cooled, and the excess ammonia is recovered by distillation.

-

Basification: The remaining reaction mixture is treated with a concentrated aqueous solution of sodium hydroxide to adjust the pH to 12-14. This step neutralizes any ammonium salts and liberates the free amine.

-

Purification: The crude product is then purified by rectification (fractional distillation) to yield the final this compound as a colorless to light yellow liquid.

Diagram of the Experimental Workflow:

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with several viable routes. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, safety considerations, and the desired scale of production. The reaction of chloroacetaldehyde dimethyl acetal with ammonia remains a dominant industrial method due to its directness and high potential yields. As the demand for pharmaceuticals derived from this key intermediate continues to grow, further optimization of these synthetic processes will be crucial for improving efficiency and sustainability.

References

- 1. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Gabriel_synthesis [chemeurope.com]

- 4. CN103739506A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Synthesis and Strategic Importance of Aminoacetaldehyde Dimimethyl Acetal: A Technical Guide

Introduction

Aminoacetaldehyde dimethyl acetal (B89532), also known as 2,2-dimethoxyethylamine, is a versatile organic compound that has carved out a significant niche in the landscape of pharmaceutical and chemical synthesis. First developed in the mid-20th century as a protected aldehyde equivalent, its unique bifunctional nature, possessing both a reactive amine group and a stable acetal, has made it an invaluable building block for the construction of complex molecular architectures.[1] This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies of aminoacetaldehyde dimethyl acetal, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The emergence of this compound is rooted in the broader pursuit of synthetic tools for creating amino acid precursors and heterocyclic compounds.[1] Its initial synthesis in the mid-20th century marked a step forward in the development of protected aldehydes, offering a stable and reliable way to introduce an aminoacetaldehyde moiety into a molecule without the aldehyde group undergoing unwanted side reactions.[1] Over the years, its utility has expanded significantly, and it is now recognized as a key intermediate in the synthesis of several important pharmaceuticals.[2][3]

Role in Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate.[2][4] Its structure allows for a variety of chemical transformations, making it a crucial component in the multi-step synthesis of complex bioactive molecules.[2] Notable examples of pharmaceuticals synthesized using this acetal include:

-

Ivabradine Hydrochloride: A medication used for the symptomatic treatment of stable angina pectoris.[2]

-

Praziquantel: A key anthelmintic drug for treating a range of parasitic worm infections.[2][3]

-

Proline Analogs: Important scaffolds in peptide synthesis and drug discovery.[2][3]

The acetal's ability to participate in diverse reaction pathways has solidified its importance in the pharmaceutical manufacturing landscape.[2]

Synthetic Methodologies

Several synthetic routes to this compound have been developed and optimized over the years. The choice of method often depends on factors such as starting material availability, desired scale, and environmental considerations. The most prominent methods are detailed below.

Ammonolysis of Chloroacetaldehyde (B151913) Dimethyl Acetal

A common and industrially significant method involves the reaction of chloroacetaldehyde dimethyl acetal with ammonia. This nucleophilic substitution reaction replaces the chlorine atom with an amino group.

Reaction Scheme:

References

An In-depth Technical Guide to 2,2-Dimethoxyethan-1-amine (Aminoacetaldehyde Dimethyl Acetal)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethoxyethan-1-amine, commonly known as aminoacetaldehyde dimethyl acetal (B89532), is a versatile primary amine and a key building block in modern organic synthesis. Its unique structure, featuring a protected aldehyde functionality, makes it an invaluable intermediate in the pharmaceutical industry for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on detailed experimental protocols and reaction workflows.

Chemical Identity and Synonyms

The systematic IUPAC name for this compound is 2,2-dimethoxyethan-1-amine .[1] It is widely recognized by a variety of synonyms, which are crucial for literature and database searches.

| IUPAC Name | Common Synonyms | CAS Number |

| 2,2-dimethoxyethan-1-amine[1] | Aminoacetaldehyde dimethyl acetal[1], 2,2-Dimethoxyethylamine[1], 1-Amino-2,2-dimethoxyethane[2][3], Glycinal dimethyl acetal[1][3], (2,2-dimethoxyethyl)amine[1] | 22483-09-6[1][2] |

Physicochemical Properties

A summary of the key physical and chemical properties of 2,2-dimethoxyethan-1-amine is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO₂ | [1][2] |

| Molecular Weight | 105.14 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 135-139 °C at 95 mmHg | [4][5] |

| Density | 0.965 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.417 | [4] |

| Flash Point | 44 °C (111.2 °F) - closed cup | [2] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727); miscible with water | [5] |

| Storage Conditions | Store at 2°C - 8°C under an inert atmosphere (e.g., Nitrogen), keep dry | [2][5] |

Experimental Protocols

Detailed methodologies for the synthesis of 2,2-dimethoxyethan-1-amine and its application in the preparation of key pharmaceutical compounds are provided below.

Synthesis of 2,2-Dimethoxyethan-1-amine

Method 1: From Vinyl Acetate (B1210297)

This industrial process involves the chlorination of vinyl acetate followed by reaction with methanol and subsequent amination.[6]

Step 1: Preparation of Chloroacetaldehyde (B151913) Dimethyl Acetal

-

To a reaction flask, add vinyl acetate (86 g, 1 mol) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (1 g).[7]

-

Cool the mixture to 5-10°C using an ice bath.[7]

-

Slowly introduce chlorine gas (74.55 g, 1.05 mol) while stirring and maintaining the temperature between 5-10°C. Continue until the reaction mixture becomes colorless.[7]

-

Dropwise add the resulting chlorination liquid to methanol for the acetalization reaction to obtain crude chloroacetaldehyde dimethyl acetal.[6]

Step 2: Amination

-

Transfer the crude chloroacetaldehyde dimethyl acetal to an autoclave.[6]

-

Introduce liquid ammonia (B1221849) and heat the mixture under pressure.[6]

-

After the reaction is complete, add a base to adjust the pH.[6]

-

Purify the product by vacuum distillation to obtain 2,2-dimethoxyethan-1-amine.[6]

Method 2: Hydrogenation of Dimethoxyacetonitrile

This method provides an alternative route via the reduction of a nitrile.[8]

-

Place dimethoxyacetonitrile (202 g, 2 moles), liquid ammonia (160 ml), and a nickel catalyst (e.g., Raney Nickel, 20 g) in a one-liter autoclave.[8]

-

Pressurize the autoclave with hydrogen to an initial pressure of 150 atm at 20°C.[8]

-

Heat the mixture. The reaction will initiate at around 100°C, with the pressure increasing to approximately 250 atm.[8]

-

Maintain the temperature below 122°C. The reaction is typically complete within 4 hours.[8]

-

After cooling and releasing the pressure, rinse the autoclave with methanol.[8]

-

Filter the catalyst and purify the methanolic solution by distillation to yield this compound.[8] The boiling point is reported as 76-77°C at 100 mmHg.[8]

Application in Pharmaceutical Synthesis

Use in the Synthesis of Ivabradine (B130884)

2,2-Dimethoxyethan-1-amine is a crucial intermediate in the synthesis of the anti-anginal drug Ivabradine.[4][5]

-

In a 2.0 L 4-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 53.4 g of this compound, 427 ml of dichloromethane (B109758), and 77.1 g of triethylamine (B128534) at 25°C.[9]

-

Cool the reaction mixture to 10°C using an ice-water bath.[9]

-

Slowly add a solution of 130.0 g of 3,4-dimethoxy phenyl acetoxy chloride in 218 ml of dichloromethane dropwise over 30 minutes, maintaining the temperature at 10°C.[9]

-

Stir the reaction mixture for 1 hour at 25°C to form N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide.[2][9]

-

This intermediate is then cyclized using an acid catalyst to form a benzazepinone (B8055114) ring system, a core structure of Ivabradine.[2]

Use in the Synthesis of Praziquantel (B144689)

This compound is also a key reactant in the synthesis of the anthelmintic drug Praziquantel.[4][5]

-

To a mixture of 2-chloro-N-phenethylacetamide (1565.7 g, 7.9212 mol), add this compound (1041.04 g, 9.9015 mol) and sodium carbonate (1091.53 g, 10.2975 mol) at room temperature.[10]

-

Heat the mixture with stirring at 90-100°C for 5 hours.[10]

-

After the reaction, recover the toluene (B28343) by distillation. Cool the residual yellow oil to room temperature and dilute it with dichloromethane (7900.0 ml).[10]

-

Wash the organic phase with water (3000.0 ml) followed by brine (2000.0 ml) to yield 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, which is a precursor to Praziquantel.[10]

Reaction Workflows and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways described above.

References

- 1. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]

- 2. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. Design, Synthesis and Evaluation of Praziquantel Analogues and New Molecular Hybrids as Potential Antimalarial and Anti-Schistosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. US4137268A - Method of preparing aminoacetaldehyde acetals by the hydrogenation of dialkoxyacetonitrile - Google Patents [patents.google.com]

- 9. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to Aminoacetaldehyde Dimethyl Acetal: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetaldehyde dimethyl acetal (B89532), also known as 2,2-dimethoxyethanamine, is a versatile bifunctional organic compound featuring both a primary amine and an acetal group.[1] This unique structural combination makes it a valuable building block and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its ability to introduce a protected aldehyde functionality in a molecule is a key feature leveraged in the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, analytical methodologies, and its critical role in the synthesis of prominent pharmaceutical agents.

Core Physical and Chemical Properties

Aminoacetaldehyde dimethyl acetal is a clear, colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] It is a hygroscopic and moderately volatile compound.[1] A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H11NO2 | [3] |

| Molecular Weight | 105.14 g/mol | [3] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 135-139 °C at 95 mmHg | [2] |

| Melting Point | -78 °C | [2] |

| Density | 0.965 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.417 | [2] |

| Flash Point | 44 °C (closed cup) |

Chemical Properties

| Property | Value/Description | Reference |

| CAS Number | 22483-09-6 | [3] |

| IUPAC Name | 2,2-dimethoxyethanamine | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol; miscible with water. | [2] |

| Stability | Stable under recommended storage conditions (2-8°C, inert atmosphere, dark place). Moisture sensitive. | [2] |

| Reactivity | The primary amine group allows for typical amine reactions such as acylation and alkylation. The acetal group is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroacetaldehyde (B151913) dimethyl acetal with ammonia (B1221849). The following protocol is based on procedures described in the patent literature.[4][5]

Materials:

-

Chloroacetaldehyde dimethyl acetal

-

Aqueous ammonia (e.g., 28-30%) or liquid ammonia

-

Methanol (optional, as solvent)

-

Sodium hydroxide (B78521) solution (e.g., 40-50%)

-

Pressurized reaction vessel (autoclave)

-

Distillation apparatus

Procedure:

-

Charge a high-pressure autoclave with chloroacetaldehyde dimethyl acetal and an excess of aqueous or liquid ammonia. Methanol can be used as a solvent to facilitate the reaction.

-

Seal the autoclave and heat the reaction mixture to a temperature in the range of 100-150 °C. The pressure will increase as the reaction is heated.

-

Maintain the reaction at this temperature with stirring for several hours to ensure complete conversion.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Transfer the reaction mixture to a distillation apparatus.

-

Add a concentrated solution of sodium hydroxide to the mixture to neutralize any ammonium (B1175870) salts formed and to liberate the free amine. The pH should be adjusted to be strongly basic (pH > 12).

-

Perform a distillation to first remove any low-boiling components like residual ammonia and methanol.

-

The product, this compound, is then purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation

The crude product obtained from the synthesis can be purified by fractional distillation under vacuum.[6]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Place the crude this compound in the round-bottom flask with a stir bar.

-

Slowly apply vacuum to the system.

-

Begin heating the flask gently.

-

Collect and discard any initial low-boiling fractions.

-

Carefully collect the fraction that distills at the boiling point of this compound at the corresponding pressure (e.g., 135-139 °C at 95 mmHg).

-

Once the desired fraction is collected, stop the heating and allow the system to cool before releasing the vacuum.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound to determine its purity. Due to the presence of a primary amine, derivatization may be employed to improve chromatographic peak shape and thermal stability, although it can also be analyzed directly.[7][8][9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for amine analysis (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

General Procedure (without derivatization):

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50-70 °C), ramp up to a higher temperature (e.g., 200-250 °C), and hold for a few minutes.

-

Inject a small volume of the sample solution into the GC.

-

The mass spectrometer can be operated in full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for quantification.

-

The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

Role in Drug Development: Synthesis of Praziquantel (B144689) and Ivabradine (B130884)

This compound is a crucial intermediate in the synthesis of several important pharmaceutical drugs, including the anthelmintic Praziquantel and the anti-anginal agent Ivabradine.[2]

Synthesis of Praziquantel

Praziquantel is a widely used medication for the treatment of schistosomiasis and other parasitic worm infections. One synthetic route involves the use of this compound to construct the pyrazinoisoquinoline core of the molecule.[10][11][12][13]

Synthesis of Ivabradine

Ivabradine is used to treat chronic stable angina. Its synthesis can involve the reaction of this compound with a substituted phenylacetyl chloride derivative as a key step in building the benzazepinone (B8055114) ring system.[14][15][16][17][18]

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and crucial role as a synthetic intermediate. Its physical and chemical properties are well-characterized, enabling its effective use in various chemical transformations. The synthetic protocols, while requiring careful handling of reagents and conditions, are well-established. The primary importance of this compound lies in its application in the pharmaceutical industry, where it serves as a key building block for complex and medicinally important molecules. For researchers and professionals in drug development, a thorough understanding of the properties and handling of this compound is essential for its successful application in the synthesis of novel therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. baoranchemical.com [baoranchemical.com]

- 3. This compound | C4H11NO2 | CID 89728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103739506A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. CN105906514A - Preparation method of amino this compound - Google Patents [patents.google.com]

- 6. US4137268A - Method of preparing aminoacetaldehyde acetals by the hydrogenation of dialkoxyacetonitrile - Google Patents [patents.google.com]

- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

- 8. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US8754215B2 - Process for the preparation of praziquantel - Google Patents [patents.google.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 15. WO2010072409A1 - Process for preparation of ivabradine - Google Patents [patents.google.com]

- 16. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]

- 17. Ivabradine synthesis - chemicalbook [chemicalbook.com]

- 18. medkoo.com [medkoo.com]

Aminoacetaldehyde Dimethyl Acetal: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of aminoacetaldehyde dimethyl acetal (B89532). The information is curated for professionals in research and drug development who utilize this versatile intermediate in their work.

Core Properties of Aminoacetaldehyde Dimethyl Acetal

This compound, also known as 2,2-dimethoxyethanamine, is a bifunctional organic compound featuring both an amine and an acetal group. This structure imparts properties of a polar organic liquid. It typically appears as a colorless to pale yellow liquid with a mild, amine-like odor and is characterized by its hygroscopic nature.

Solubility Profile

This compound exhibits a broad solubility profile, making it a versatile reagent in various reaction media. It is soluble in a range of common organic solvents and is also miscible with water.

Quantitative Solubility Data

| Solvent | Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Water | H₂O | 18.02 | Miscible, Log10(S) = 0.29 (mol/L) | 25 |

| Chloroform | CHCl₃ | 119.38 | Soluble | 25 |

| Methanol | CH₃OH | 32.04 | Soluble | 25 |

| Ethanol | C₂H₅OH | 46.07 | Good solubility | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Good solubility | Not Specified |

| Dichloromethane | CH₂Cl₂ | 84.93 | Good solubility | Not Specified |

Stability Profile

The stability of this compound is highly dependent on the pH of its environment. Like other acetals, it is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions.

General Stability:

-

Stable at room temperature in closed containers under normal storage and handling conditions.

-

For long-term storage and to prevent degradation, it is recommended to store the compound in a dark place, under an inert atmosphere, at temperatures between 2-8°C.

-

It is incompatible with strong oxidizing agents, acids, and bases, which can promote hydrolysis or exothermic decomposition.

pH-Dependent Stability:

-

Acidic Conditions: Acetals readily undergo hydrolysis in the presence of an acid catalyst to revert to the parent aldehyde and alcohol. This reaction is reversible.

-

Neutral and Basic Conditions: Acetals are stable in neutral to strongly basic environments, which makes them effective protecting groups for carbonyls in such reaction conditions.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To visually determine the miscibility of this compound in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, toluene)

-

Test tubes with stoppers

-

Pipettes or graduated cylinders

Procedure:

-

Add 2 mL of the test solvent to a clean, dry test tube.

-

Add 2 mL of this compound to the same test tube.

-

Stopper the test tube and invert it several times to ensure thorough mixing.

-

Allow the mixture to stand and observe for phase separation.

Interpretation of Results:

-

Miscible: A single, clear, and homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or separates into two layers upon standing.

Protocol 2: Quantitative Determination of Stability by Monitoring Hydrolysis

Objective: To quantify the stability of this compound under different pH conditions by monitoring its hydrolysis over time.

Materials:

-

This compound

-

Buffer solutions of varying pH (e.g., pH 2, 4, 7, 9)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or incubator

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

In separate reaction vessels, add a known volume of each buffer solution.

-

Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to each buffer, resulting in a known initial concentration.

-

Maintain the reaction vessels at a constant temperature (e.g., 25°C or 37°C).

-

At predetermined time intervals, withdraw an aliquot from each reaction mixture.

-

Immediately quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid with a base).

-

Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC or GC method.

Data Analysis:

-

Plot the concentration of this compound versus time for each pH.

-

Determine the rate of hydrolysis, which can be used to calculate the half-life of the compound at each pH.

Visualizations

The Role of Aminoacetaldehyde Dimethyl Acetal as a Pivotal Chemical Intermediate: A Technical Guide

Introduction

Aminoacetaldehyde dimethyl acetal (B89532), also known as 2,2-dimethoxyethylamine, is a versatile bifunctional organic compound with the chemical formula C4H11NO2.[1][2] It serves as a crucial chemical intermediate and building block in a multitude of synthetic applications, ranging from pharmaceuticals and agrochemicals to the flavor and fragrance industry.[1] Its structure, featuring a primary amine and a protected aldehyde group in the form of a dimethyl acetal, allows for selective reactions at either functional group, making it an invaluable tool for organic chemists.[3] This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of aminoacetaldehyde dimethyl acetal, with a particular focus on its role in drug development and medicinal chemistry.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 22483-09-6 | [1][4] |

| Molecular Formula | C4H11NO2 | [1][4] |

| Molecular Weight | 105.14 g/mol | [1][4] |

| Appearance | Clear colorless to light yellow liquid | [1][5] |

| Boiling Point | 135-139 °C at 95 mmHg | [1][6] |

| Density | 0.965 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.417 | |

| Flash Point | 44 °C (111.2 °F) - closed cup | [4] |

| Solubility | Soluble in chloroform (B151607) and methanol; miscible with water | [6] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4][6] |

Synthesis of this compound

The industrial production of this compound has evolved from complex, hazardous processes to more streamlined and safer methods.

Traditional Synthesis Route

An older method for synthesizing this compound starts from vinyl acetate.[6] This process involves hazardous steps such as bromination, followed by a Gabriel synthesis and subsequent hydrazinolysis.[6] Due to the use of toxic bromine and the complexity of the process, this route is less favored for industrial-scale production.[7]

Modern Synthesis Route: From Chloroacetaldehyde (B151913) Dimethyl Acetal

A more common and efficient method involves the reaction of chloroacetaldehyde dimethyl acetal with an aqueous solution of ammonia (B1221849) under elevated temperature and pressure.[7][8]

Experimental Protocol: Synthesis from Chloroacetaldehyde Dimethyl Acetal

The following protocol is based on a patented method for the preparation of this compound:[8]

-

Reaction Setup: In a suitable autoclave, add 1400g of a 40% aqueous ammonia solution. To this, add 245g of chloroacetaldehyde dimethyl acetal.[7]

-

Reaction: Stir the mixture and heat the autoclave to a temperature of 130-140°C. Maintain this temperature for 3 hours to complete the reaction.[7]

-

Ammonia Recovery: After the reaction, distill the mixture to recover the excess ammonia water until no more significant fraction is collected.[7][8]

-

Basification: To the remaining reaction solution, add a 50% aqueous solution of sodium hydroxide (B78521) to adjust the pH to between 12 and 14.[7][8]

-

Purification: Perform rectification on the basified solution. Collect the fraction that distills at the appropriate temperature and pressure, which is the final product, this compound, as a colorless to light yellow liquid.[8]

Role as a Versatile Chemical Intermediate

The synthetic utility of this compound stems from its bifunctional nature. The primary amine is a potent nucleophile, while the dimethyl acetal serves as a stable protecting group for the highly reactive aldehyde functionality. This allows for a wide range of chemical transformations.

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its incorporation into synthetic pathways is critical for building the complex molecular architectures of modern drugs.

Key Pharmaceutical Syntheses

-

Praziquantel (B144689): An essential medication used to treat parasitic worm infections, particularly schistosomiasis.[6] The synthesis of praziquantel involves the use of this compound to construct the pyrazino-isoquinoline core of the molecule.

-

Ivabradine (B130884) Hydrochloride: A medication for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[5][6] this compound is a crucial building block in the multi-step synthesis of this drug.[6]

-

Proline Analogs: These are important in peptide synthesis and drug development, and their synthesis can be achieved using this compound.[5][7]

-

Dolutegravir: An antiretroviral medication used to treat HIV/AIDS, the synthesis of which can utilize this intermediate.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of (3,4,5-Trimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine

This protocol describes the formation of an imine, a common reaction involving the primary amine of this compound.[7]

-

Reactant Preparation: Dissolve this compound (19.5 g, 0.185 mol) in chloroform (80 mL). Add magnesium sulfate (B86663) (15 g) as a drying agent.

-

Aldehyde Addition: To the stirred mixture, add 3,4,5-trimethoxybenzaldehyde (B134019) (10.03 g, 0.05112 mol).

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Dilute the mixture with chloroform (70 mL). Wash the organic layer sequentially with water (4 x 150 mL) and brine (150 mL).

-

Isolation: Dry the organic layer with sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the pure imine product as a light yellow oil (14.47 g, 100% yield).

Protocol 2: Deprotection of N-Boc-aminoacetaldehyde dimethyl acetal

This protocol details a method for the deprotection of the acetal group to reveal the aldehyde, while the amine is protected with a Boc group. This is a common step before subsequent reactions involving the aldehyde.[10]

-

Reaction Setup: To a solution of N-Boc-aminoacetaldehyde dimethyl acetal (1.2 mmol) in acetone (B3395972) (50 mL), add water (50 µL, 2.7 mmol) and Amberlyst-15 resin (50 mg).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Isolation: Filter the reaction mixture to remove the Amberlyst-15 resin.

-

Purification: Remove the solvents (acetone and water) under reduced pressure to yield the deprotected aldehyde product as a colorless oil (89% yield). Note: The resulting aldehyde can be unstable and is often used immediately in the next synthetic step.[10]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its unique bifunctional nature, combining a reactive primary amine with a stable, protected aldehyde, provides chemists with a versatile building block for constructing complex molecules. Its critical role in the synthesis of high-value pharmaceuticals like praziquantel and ivabradine underscores its importance in the drug development industry.[6] The continued development of efficient and safe synthetic routes to this intermediate will ensure its continued and widespread application in both academic research and industrial manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Amino Acetaldehyde Dimethyl Acetal Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]

- 4. This compound | 22483-09-6 | FA52497 [biosynth.com]

- 5. This compound | 22483-09-6 [chemicalbook.com]

- 6. baoranchemical.com [baoranchemical.com]

- 7. This compound: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

- 8. CN103739506A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

The Synthetic Heart of a Natural Enigma: An In-depth Technical Guide to Aminoacetaldehyde Dimethyl Acetal and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemistry, natural occurrence, and biological significance of aminoacetaldehyde dimethyl acetal (B89532) and its analogues. While primarily recognized as a versatile synthetic building block in medicinal and agrochemical research, its relationship to naturally occurring counterparts and biological pathways presents a compelling area of investigation. This document provides a comprehensive overview of its known roles, synthetic methodologies, and the biological activities of its derivatives, supported by detailed experimental protocols and visual representations of associated pathways and workflows.

Natural Occurrence: A Tale of a Transient Aldehyde

Aminoacetaldehyde dimethyl acetal itself is not recognized as a naturally occurring compound in significant quantities. It is a stable, synthetically valuable derivative of the highly reactive aminoacetaldehyde. However, there is speculation that trace amounts of its parent aldehyde may form transiently within metabolic pathways.[1]

The core natural analogue is aminoacetaldehyde , a reactive intermediate in various biological processes. It is involved in the catabolism of amino acids and the biosynthesis of certain alkaloids. Its high reactivity means it exists fleetingly in biological systems before being rapidly converted by enzymes. This inherent instability is precisely why the dimethyl acetal form is a crucial tool in synthetic chemistry, acting as a stable "protected" version of the aldehyde.

Synthetic Analogues and Their Biological Significance

The true value of this compound lies in its role as a precursor to a vast array of synthetic molecules with diverse biological activities. Its bifunctional nature, possessing both a nucleophilic amine and a masked electrophilic aldehyde, allows for the construction of complex heterocyclic scaffolds and other pharmacologically relevant structures.[1][2] It is a key intermediate in the synthesis of pharmaceuticals such as proline analogs and praziquantel.[3][4]

Table 1: Selected Synthetic Analogues of this compound and their Biological Activities

| Compound/Analogue Class | Structure (General) | Biological Activity/Application | Reference |

| N-Acylated Derivatives | R-CO-NH-CH2-CH(OCH3)2 | Intermediates in the synthesis of various bioactive molecules. | [5] |

| N-Sulfonylated Derivatives | R-SO2-NH-CH2-CH(OCH3)2 | Utilized in the development of enzyme inhibitors and other therapeutic agents. | [5] |

| Imidazole Derivatives | (Varies) | Antiviral and antibacterial agents. | [1] |

| Pyrrole Derivatives | (Varies) | Building blocks for various pharmaceuticals. | [1] |

| Chitosan-Dendrimer Hybrids | (Complex Polymer) | Drug delivery systems. | [3][6] |

| Fluorescent Substrates | (Varies) | Development of assays for enzymes like aldehyde dehydrogenase. | [3][6] |

| Bicyclic Proline Analogues | (Complex Heterocycle) | Important in peptide synthesis and drug development. | [4] |

Experimental Protocols

Synthesis of this compound

A common industrial method for the synthesis of this compound involves the reaction of chloroacetaldehyde (B151913) dimethyl acetal with an ammonia (B1221849) solution under pressure and heat.[3][7]

Reaction: Cl-CH2-CH(OCH3)2 + NH3 (aq) → H2N-CH2-CH(OCH3)2 + HCl

Detailed Protocol:

-

A 2000 mL autoclave is charged with 1400 g of a 40% ammonia solution.[3]

-

245 g of chloroacetaldehyde dimethyl acetal is added to the autoclave.[3]

-

The autoclave is sealed and the reaction mixture is heated to 130-140°C with stirring for 3 hours.[3]

-

After the reaction, the mixture is cooled, and excess ammonia is recovered by distillation.[3]

-

The remaining reaction solution is basified by adding 100 g of a 50% liquid alkali aqueous solution to adjust the pH to 12-14.[3]

-

The product is then isolated by distillation under normal pressure, collecting the colorless transparent liquid.[3]

-

The typical yield of this compound is approximately 73.3%.[3]

Synthesis of N-Protected this compound Derivatives

N-protected derivatives are crucial for multi-step organic syntheses. The following is a general procedure for N-acylation.

Reaction: H2N-CH2-CH(OCH3)2 + R-CO-Cl → R-CO-NH-CH2-CH(OCH3)2 + HCl

Detailed Protocol:

-

Dissolve this compound in a suitable aprotic solvent such as dichloromethane.

-

Add a base, for example, triethylamine (B128534) (TEA), to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add the desired acid chloride (R-CO-Cl) to the cooled solution with continuous stirring.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 16 hours).

-

After the reaction is complete, the mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by chromatography if necessary.

Visualizing Workflows and Relationships

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of bioactive molecules using this compound as a starting material.

Caption: Synthetic pathway from starting material to bioactive molecule.

Logical Relationship in Drug Development

This diagram shows the logical relationship of this compound as a key intermediate in the development of certain pharmaceuticals.

Caption: Role as a key intermediate in pharmaceutical synthesis.

Conclusion

This compound stands as a testament to the interplay between natural product concepts and synthetic innovation. While its direct natural occurrence is likely limited to transient, reactive aldehyde forms, its synthetic utility is vast and well-established. For researchers in drug development and organic synthesis, it remains an indispensable tool for accessing a wide range of biologically active molecules. Future research may yet uncover a more significant natural role for its parent aldehyde, further bridging the gap between the synthetic and natural worlds.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

- 4. baoranchemical.com [baoranchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound 99 22483-09-6 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ivabradine Hydrochloride Utilizing Aminoacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine (B130884) is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure. It acts by selectively and specifically inhibiting the cardiac pacemaker If "funny" current, a mechanism distinct from that of beta-blockers and calcium channel blockers.[1][2] This document provides detailed application notes and protocols for the synthesis of ivabradine hydrochloride, with a key focus on the utilization of aminoacetaldehyde dimethyl acetal (B89532) as a crucial building block in the construction of the core benzazepinone (B8055114) structure.

Synthesis Pathway Overview

The synthesis of ivabradine hydrochloride is a multi-step process. A common and effective strategy involves the initial formation of a substituted phenylacetamide, which is then cyclized to form the central 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one ring system. This intermediate subsequently undergoes alkylation and condensation with a chiral amine, followed by conversion to the final hydrochloride salt. Aminoacetaldehyde dimethyl acetal plays a pivotal role in the formation of the initial acyclic precursor to the benzazepinone ring.

Experimental Protocols

Protocol 1: Synthesis of N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

This protocol details the formation of the key acyclic precursor to the benzazepinone ring system through the condensation of a 3,4-dimethoxyphenylacetic acid derivative with this compound.

Materials:

-

3,4-Dimethoxyphenylacetyl chloride

-